molecular formula C7H9ClN2O B14642216 2-Chloro-5-(2-methoxyethyl)pyrimidine CAS No. 54127-92-3

2-Chloro-5-(2-methoxyethyl)pyrimidine

Katalognummer: B14642216
CAS-Nummer: 54127-92-3
Molekulargewicht: 172.61 g/mol
InChI-Schlüssel: UENWVFNBHFTLHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-(2-methoxyethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methoxyethyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(2-methoxyethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrimidines.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidines.

    Coupling Reactions: Biaryl and heteroaryl derivatives.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(2-methoxyethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The chlorine and methoxyethyl groups can enhance its binding affinity and selectivity towards these targets . The compound may also participate in various biochemical pathways, influencing cellular processes and signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-5-(2-methoxyethyl)pyrimidine is unique due to the presence of both chlorine and methoxyethyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its versatility in various chemical reactions and applications, making it a valuable compound in research and industry .

Eigenschaften

CAS-Nummer

54127-92-3

Molekularformel

C7H9ClN2O

Molekulargewicht

172.61 g/mol

IUPAC-Name

2-chloro-5-(2-methoxyethyl)pyrimidine

InChI

InChI=1S/C7H9ClN2O/c1-11-3-2-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3

InChI-Schlüssel

UENWVFNBHFTLHK-UHFFFAOYSA-N

Kanonische SMILES

COCCC1=CN=C(N=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.